2-[(2-methylfuran-3-yl)carbonyl]-N-phenylhydrazinecarboxamide
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Overview
Description
2-methyl-N-[(phenylcarbamoyl)amino]furan-3-carboxamide is an organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring, a phenylcarbamoyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[(phenylcarbamoyl)amino]furan-3-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Attachment of the Phenylcarbamoyl Group: This step involves the reaction of the furan derivative with phenyl isocyanate to form the phenylcarbamoyl group.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the furan derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of 2-methyl-N-[(phenylcarbamoyl)amino]furan-3-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-diones.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The phenylcarbamoyl group can undergo substitution reactions, where the phenyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products
Oxidation: Furan-2,3-diones
Reduction: Amino derivatives
Substitution: Various substituted phenylcarbamoyl derivatives
Scientific Research Applications
2-methyl-N-[(phenylcarbamoyl)amino]furan-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-methyl-N-[(phenylcarbamoyl)amino]furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: This compound also contains a furan ring and a carboxamide group but differs in the presence of an indole moiety.
4-methyl-N-[(phenylcarbamoyl)amino]-1,2,3-thiadiazole-5-carboxamide: Similar in structure but contains a thiadiazole ring instead of a furan ring.
Uniqueness
2-methyl-N-[(phenylcarbamoyl)amino]furan-3-carboxamide is unique due to its specific combination of a furan ring, a phenylcarbamoyl group, and a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C13H13N3O3 |
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Molecular Weight |
259.26 g/mol |
IUPAC Name |
1-[(2-methylfuran-3-carbonyl)amino]-3-phenylurea |
InChI |
InChI=1S/C13H13N3O3/c1-9-11(7-8-19-9)12(17)15-16-13(18)14-10-5-3-2-4-6-10/h2-8H,1H3,(H,15,17)(H2,14,16,18) |
InChI Key |
OAOSAIABPUWDBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NNC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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